3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Description

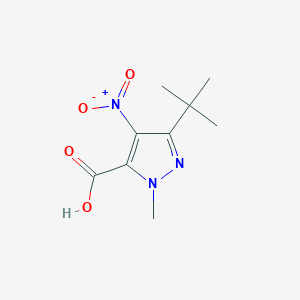

3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a pyrazole-based heterocyclic compound characterized by a nitro group at position 4, a tert-butyl substituent at position 3, a methyl group at position 1, and a carboxylic acid moiety at position 3. Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties .

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-methyl-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-9(2,3)7-5(12(15)16)6(8(13)14)11(4)10-7/h1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUAIXZQSATZOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1[N+](=O)[O-])C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid or nitric acid, to facilitate the nitration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis process . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, streamlining the production process.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids like sulfuric acid and nitric acid . The reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on substituent effects, synthesis, and functional properties.

Structural and Functional Group Analysis

Key Observations:

- Steric Effects: The tert-butyl group in the target compound and ’s derivative reduces solubility in polar solvents but enhances thermal stability compared to methoxy-substituted analogs .

- Electronic Effects: The nitro group in the target compound increases acidity at the carboxylic acid moiety (via electron withdrawal) compared to amino- or hydroxyl-substituted pyrazoles .

- Bioactivity: While ’s compound exhibits antitumor activity, the nitro group in the target compound may confer distinct reactivity (e.g., as a pharmacophore in prodrugs or nitroreductase-activated therapies) .

Physical and Chemical Properties

Notes:

- The nitro group in the target compound may enhance electrophilic substitution reactivity at position 4, unlike the methoxy or benzyl groups in analogs .

Biological Activity

3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential in medicinal chemistry, particularly as anti-inflammatory and anticancer agents. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C₉H₁₄N₂O₂

- Molar Mass : Approximately 182.23 g/mol

- Melting Point : 151–154 °C

The biological activity of 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is primarily attributed to its interactions with various biological macromolecules, including proteins and nucleic acids. The nitro group in the structure can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, resulting in various biological effects.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. In one study, a similar pyrazole derivative displayed an IC₅₀ value of 49.85 µM against tumor cells, demonstrating promising potential for further development .

Anti-inflammatory Effects

Pyrazole compounds have also been investigated for their anti-inflammatory properties. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The specific effects of 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid on COX activity remain to be fully elucidated but are anticipated based on the behavior of similar compounds .

Case Studies

- Cell Line Studies :

- Inhibition Studies :

Comparative Analysis

To better understand the biological activity of 3-(tert-butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, it is useful to compare it with other related compounds:

| Compound Name | Structure | Biological Activity | IC₅₀ Value |

|---|---|---|---|

| Compound A | Structure A | Antitumor | 49.85 µM |

| Compound B | Structure B | CDK2 Inhibition | 25 nM |

| Compound C | Structure C | COX Inhibition | TBD |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazole-carboxylic acids are prepared by reacting substituted hydrazines with β-keto esters or β-diketones under acidic conditions . Key steps include:

- Cyclization : Use of tert-butyl-substituted precursors to introduce steric bulk.

- Nitration : Controlled nitration at the 4-position using HNO₃/H₂SO₄, with monitoring to avoid over-nitration.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the carboxylic acid derivative .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer :

- X-ray Crystallography : Resolves tert-butyl orientation and nitro group positioning (e.g., torsion angles < 10° deviation from planarity) .

- Spectroscopy :

- ¹H/¹³C NMR : tert-butyl signals appear as a singlet at ~1.3 ppm (¹H) and ~29–35 ppm (¹³C). Nitro groups cause deshielding of adjacent protons (~8.5–9.5 ppm) .

- IR : Carboxylic acid C=O stretch ~1700 cm⁻¹; nitro group asymmetric stretch ~1520 cm⁻¹ .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields due to steric hindrance from the tert-butyl group?

- Methodological Answer :

- Steric Effects : The tert-butyl group reduces reactivity at the 3-position, necessitating elevated temperatures (e.g., 80–100°C) or polar aprotic solvents (DMF, DMSO) to enhance electrophilic substitution .

- Side Reactions : Competing nitro group reduction or tert-butyl cleavage may occur under acidic conditions. Mitigation strategies include:

- pH Control : Maintain neutral to mildly acidic conditions during nitration.

- Catalysts : Use Pd/C or PtO₂ for selective hydrogenation of intermediates .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs). The LUMO+1 orbital often localizes on the nitro group, indicating susceptibility to nucleophilic attack at the 4-position .

- MD Simulations : Solvent effects (e.g., DMSO vs. THF) can be modeled to predict solubility and aggregation tendencies .

Q. What contradictory data exist regarding the stability of the nitro group in acidic environments?

- Methodological Answer :

- Contradiction : While nitro groups are generally stable under mild acids (pH > 3), reports unexpected redox reactions in thionyl chloride (SOCl₂), leading to tert-butyl dimerization.

- Resolution : Use low-temperature (<0°C) SOCl₂ treatment for acyl chloride formation, with inert atmosphere (N₂/Ar) to suppress oxidative coupling .

Biological & Functionalization Questions

Q. What strategies are employed to derivatize the carboxylic acid moiety for bioactivity studies?

- Methodological Answer :

- Esterification : React with SOCl₂/ROH to form esters (e.g., ethyl ester for enhanced membrane permeability) .

- Amidation : Couple with amines using EDC/HOBt, critical for generating prodrugs or targeting enzymes (e.g., kinase inhibitors) .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : LogP increases by ~1.5 units compared to non-tert-butyl analogs, improving blood-brain barrier penetration but reducing aqueous solubility.

- Metabolic Stability : tert-butyl groups resist CYP450 oxidation, prolonging half-life in vivo (e.g., t₁/₂ > 6 hrs in murine models) .

Characterization & Data Analysis

Q. What crystallographic parameters distinguish this compound from its non-nitro analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.